4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine
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Overview
Description
4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine is an organic compound with the molecular formula C16H18FNO and a molecular weight of 259.32 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a fluorophenylamine moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the alkylation of phenol using tert-butyl chloride in the presence of a base such as sodium hydroxide to form 4-tert-butylphenol.
Nucleophilic Substitution: The 4-tert-butylphenol is then reacted with 3-fluoronitrobenzene under basic conditions to form 4-[4-(tert-butyl)phenoxy]-3-fluoronitrobenzene.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenylamines.
Scientific Research Applications
4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound is similar in structure but lacks the fluorine and amine groups.
4-tert-Butylphenylboronic acid: This compound contains a boronic acid group instead of the fluorine and amine groups.
Uniqueness
4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine is unique due to the presence of both the fluorine and amine groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and binding affinity, while the amine group allows for further functionalization and derivatization .
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-16(2,3)11-4-7-13(8-5-11)19-15-9-6-12(18)10-14(15)17/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZJKJYVUWUMOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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